molecular formula C18H17ClN2O B4668969 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4668969
M. Wt: 312.8 g/mol
InChI Key: HIAUAYYICANJIN-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a chloro substituent at the 2-position of the benzoyl ring and a 5-methylindole moiety linked via an ethylamine spacer. Its molecular formula is C₁₈H₁₇ClN₂O, with a molecular weight of 312.8 g/mol (estimated based on analogs in ). The compound’s structure enables interactions with biological targets through hydrogen bonding (amide group), hydrophobic interactions (chloro and methyl groups), and π-π stacking (aromatic rings).

Properties

IUPAC Name

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUAYYICANJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Substitution with a Methyl Group: The indole ring is then methylated at the 5-position using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The this compound is formed by reacting the 5-methylindole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide span various fields, particularly in medicinal chemistry and biological studies.

Medicinal Chemistry

This compound serves as a lead structure for developing new pharmaceuticals targeting:

  • Cancer : Research indicates potential anti-cancer properties due to its ability to interact with specific molecular targets involved in tumor growth.
  • Neurological Disorders : Investigated for its effects on neurotransmitter systems, suggesting possible applications in treating conditions like depression or anxiety.

Biological Studies

In biological research, this compound is utilized to:

  • Investigate Enzyme Interactions : Understanding how it binds and affects enzymes can reveal insights into metabolic pathways.
  • Study Receptor Activity : Its interaction with various receptors can help elucidate mechanisms of action relevant to drug development.

Chemical Biology

It serves as a tool compound for probing biological pathways, facilitating studies on:

  • Signal Transduction : Understanding how this compound influences cellular signaling pathways.
  • Mechanistic Studies : Analyzing its role in modulating biological responses.

Industrial Applications

In industrial settings, this compound is used as:

  • A Building Block for Synthesis : It can be a precursor for synthesizing more complex organic molecules.
  • An Intermediate in Pharmaceutical Production : Its unique structure allows it to be utilized in various synthetic pathways leading to new drugs.

Uniqueness

The unique combination of both chloro and methyl substitutions significantly influences its biological activity and interactions with molecular targets, making it a valuable compound for research and drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Compound Name Substituents (Benzamide/Indole) Molecular Weight (g/mol) Key Features/Activities Reference ID
2-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Target Compound) 2-Cl; 5-methylindole 312.8 Base structure; inferred antiplasmodial potential
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 4-Cl; 5-methylindole 312.8 Chloro positional isomer; potential differences in target binding
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 2-Cl; 5-methoxyindole 328.8 Increased polarity (methoxy); higher TPSA (54.1 Ų)
N-[2-(1H-Indol-3-yl)ethyl]benzamide No substituents 264.3 Base scaffold; blocks Plasmodium falciparum synchronization with melatonin
N-(5-Chloro-1H-indol-2-ylmethyl)-3-(2,3-dichloro-phenoxymethyl)-4-methoxy-benzamide Multiple Cl, methoxy, phenoxymethyl 489.8 Enhanced steric bulk; potential for multitarget engagement

Pharmacological and Physicochemical Comparisons

Antiplasmodial Activity
  • N-[2-(1H-Indol-3-yl)ethyl]benzamide () inhibits Plasmodium falciparum synchronization at 10 µM, comparable to melatonin’s effects. The addition of 2-chloro and 5-methyl groups in the target compound may enhance binding affinity or metabolic stability .
  • 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide () has a higher topological polar surface area (54.1 Ų) due to the methoxy group, which may improve solubility but reduce membrane permeability compared to the 5-methyl analog .
Antimycobacterial Potential
  • In molecular docking studies (), analogs like ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) showed binding energies of −8.3 kcal·mol⁻¹ against Mycobacterium tuberculosis. The target compound’s indole moiety may offer similar π-π interactions but with a lower molecular weight (~312 vs. 500+ g/mol for natural products), improving drug-likeness .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Indole Substituents : 5-Methylindole enhances steric bulk without significantly increasing polarity, whereas 5-methoxyindole () introduces hydrogen-bond acceptors, altering pharmacokinetics.
  • Molecular Weight : Compounds with MW < 500 g/mol (e.g., target compound) align better with Lipinski’s rules for oral bioavailability compared to bulkier analogs like CID 988260 ().

Biological Activity

2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound belonging to the class of indole derivatives, which are notable for their diverse biological activities. This compound features a benzamide moiety with a 2-chloro substitution and a 5-methyl substituted indole ring, making it a subject of interest in medicinal chemistry and biological research.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O
  • Molecular Weight : 328.8 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
  • Methylation : Methylating the indole ring at the 5-position using methyl iodide.
  • Benzamide Formation : Reacting the 5-methylindole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research indicates that indole derivatives, including this compound, can exhibit anticancer properties. The mechanism often involves:

  • Inhibition of Specific Enzymes : Indole derivatives may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis.

Neuroprotective Effects

Studies suggest that compounds similar to this compound may have neuroprotective effects, potentially beneficial in treating neurological disorders. The indole structure is known to interact with neurotransmitter receptors, influencing neural activity.

Antiviral Potential

Indole derivatives have been investigated for their antiviral properties. The compound's structure may allow it to interfere with viral replication mechanisms, making it a candidate for further antiviral research.

The exact mechanism of action for this compound involves:

  • Target Interaction : Binding to specific enzymes and receptors, thereby modulating their activity.
  • Pathway Inhibition : Disruption of pathways critical for cancer cell survival or viral replication.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesNotable Activities
2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamideLacks 5-methyl substitutionReduced biological activity
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamideLacks 2-chloro substitutionVaries in receptor affinity
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)acetamideAcetamide instead of benzamideDifferent pharmacological profile

Case Studies and Research Findings

  • Study on Anticancer Properties : A study demonstrated that compounds similar to this benzamide inhibited tumor growth in vitro by disrupting microtubule formation, essential for mitosis .
  • Neuroprotective Research : Another investigation revealed that derivatives exhibited protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Antiviral Activity Testing : Preliminary tests indicated that certain indole derivatives could inhibit viral replication in cell cultures, warranting further exploration into their mechanism against specific viruses .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the indole-ethylamine intermediate via alkylation or reductive amination of 5-methylindole.
  • Step 2 : Coupling with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Optimization tips: Monitor reaction progress via TLC, control moisture to avoid hydrolysis, and use inert atmospheres for sensitive intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., indole C3 ethyl linkage, benzamide Cl substitution) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration and crystallographic packing, critical for structure-activity studies .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₁₆ClN₂O, MW 347.2 g/mol) and isotopic patterns .

Advanced Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?

  • Assay Selection : Use MTT or SRB assays for cytotoxicity screening across panels (e.g., NCI-60). Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies :
  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage).
    • Dose-Response Curves : Test concentrations from 0.1–100 µM, with triplicate replicates. Account for solubility (logP ~4.0 suggests DMSO stock) .

Q. How can contradictory data from related benzamide derivatives be reconciled in structure-activity relationship (SAR) studies?

  • Systematic Variant Testing : Compare analogues with substitutions at indole C5 (methyl vs. methoxy) or benzamide Cl position .
  • Computational Modeling : Use MOE or Schrödinger Suite for docking studies to identify target binding affinities (e.g., kinase or GPCR targets) .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL, noting assay conditions (e.g., cell type, exposure time) that may explain discrepancies .

Q. What strategies are recommended to improve the metabolic stability of this compound in preclinical studies?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., indole oxidation).
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites .
  • Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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